molecular formula C16H16ClN3O2 B2827061 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone CAS No. 2034302-53-7

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone

Cat. No. B2827061
CAS RN: 2034302-53-7
M. Wt: 317.77
InChI Key: FORRDDBUVKBXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized in 2005 by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research on closely related compounds demonstrates methodologies in organic synthesis, such as nucleophilic substitution reactions, which are foundational for creating complex molecular architectures. For example, studies on chloropyridines and piperidine reactions in methanol highlight mechanisms of substitution reactions and the effects of solvation and electrostatic interactions in organic synthesis (Coppens et al., 2010). Additionally, the synthesis of derivatives via substitution reactions provides insights into the structural modifications and chemical reactivity of pyridine and piperidine-based compounds (Karthik et al., 2021).

Crystallography and Structural Analysis

Crystallographic analysis of related compounds, such as chloropyridine methanones, offers detailed insights into molecular conformations, crystal packing, and intermolecular interactions. These studies are crucial for understanding the solid-state properties and the molecular basis of reactivity and interactions (Lakshminarayana et al., 2009). The crystal structures provide a foundation for the design of new materials and molecules with desired properties.

Antimicrobial Activity

The antimicrobial properties of compounds within the same chemical family have been investigated, offering a basis for the development of new antimicrobial agents. For instance, derivatives of difluorophenyl piperidin-4-ylmethanone oximes have shown antimicrobial activity, suggesting the potential of structurally related compounds for therapeutic applications (Mallesha & Mohana, 2014).

Molecular Docking and Antimicrobial Studies

Molecular docking and spectroscopic studies on compounds with pyridine and piperidine moieties have provided insights into their potential as anticancer and antimicrobial agents. The detailed investigation into their molecular structure, interactions with biological targets, and activity profiles suggests a pathway for the design and development of new drugs (Sivakumar et al., 2021).

properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-14-11-19-8-3-15(14)22-13-4-9-20(10-5-13)16(21)12-1-6-18-7-2-12/h1-3,6-8,11,13H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORRDDBUVKBXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.